molecular formula C13H15N3OS B7637035 N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide

N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide

Cat. No.: B7637035
M. Wt: 261.34 g/mol
InChI Key: QUOVOAUBATZSRX-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide is a chemical compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyrazole ring. The cyclobutanecarboxamide group is then introduced through a series of reactions, including amide bond formation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.

Biology: In biological research, N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or biological probes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclopropanecarboxamide

  • N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclopentanecarboxamide

  • N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclohexanecarboxamide

Uniqueness: N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide group, which imparts unique chemical and physical properties compared to its cyclopropane, cyclopentane, and cyclohexane counterparts. These differences can influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(10-3-1-4-10)15-12-6-7-14-16(12)9-11-5-2-8-18-11/h2,5-8,10H,1,3-4,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOVOAUBATZSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=NN2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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